molecular formula C19H22FNO4 B5711802 3,4,5-triethoxy-N-(3-fluorophenyl)benzamide

3,4,5-triethoxy-N-(3-fluorophenyl)benzamide

Cat. No. B5711802
M. Wt: 347.4 g/mol
InChI Key: IIAYVAHDVCJHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-(3-fluorophenyl)benzamide, also known as TEFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TEFB is a member of the benzamide family of compounds and is known for its ability to modulate various biological pathways. In

Mechanism of Action

3,4,5-triethoxy-N-(3-fluorophenyl)benzamide modulates biological pathways by binding to specific receptors or enzymes in the body. Once bound, this compound can either activate or inhibit the activity of these targets, leading to changes in cellular behavior. For example, this compound has been shown to bind to the serotonin 5-HT2A receptor, which plays a role in regulating mood and cognition. By binding to this receptor, this compound can modulate its activity and potentially impact mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. For example, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential therapeutic applications in cancer treatment. This compound has also been shown to have anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of 3,4,5-triethoxy-N-(3-fluorophenyl)benzamide is its ability to modulate specific biological targets, making it a useful tool for studying various biological pathways. However, this compound's potency and specificity can also make it challenging to work with in lab experiments. Additionally, this compound's potential therapeutic applications are still being explored, and more research is needed to fully understand its safety and efficacy.

Future Directions

There are several potential future directions for 3,4,5-triethoxy-N-(3-fluorophenyl)benzamide research. One area of interest is its potential as a therapeutic agent in cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential applications in cancer therapy. Additionally, this compound's ability to modulate various biological pathways could have implications for the treatment of other diseases such as inflammatory disorders and neurodegenerative diseases. Further research is needed to fully understand this compound's therapeutic potential and to develop safe and effective treatment strategies.

Synthesis Methods

3,4,5-triethoxy-N-(3-fluorophenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-fluoroaniline with ethyl 3,4,5-trimethoxybenzoate. This reaction results in the formation of an intermediate, which is then converted to this compound through a series of additional steps. The final product is typically purified using column chromatography to ensure its purity and potency.

Scientific Research Applications

3,4,5-triethoxy-N-(3-fluorophenyl)benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on this compound's ability to modulate the activity of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a key role in regulating gene expression. This inhibition can lead to changes in cellular behavior and has potential implications for the treatment of cancer and other diseases.

properties

IUPAC Name

3,4,5-triethoxy-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO4/c1-4-23-16-10-13(11-17(24-5-2)18(16)25-6-3)19(22)21-15-9-7-8-14(20)12-15/h7-12H,4-6H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAYVAHDVCJHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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